molecular formula C18H32FNSn B596233 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine CAS No. 1245816-06-1

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

Cat. No.: B596233
CAS No.: 1245816-06-1
M. Wt: 400.169
InChI Key: CJJQSWYAAIGFPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2-fluoro-4-methylpyridine with tributyltin chloride in the presence of a base such as sodium hydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but optimized for larger scale production .

Mechanism of Action

Biological Activity

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a fluorine atom and a tributylstannyl group, which may influence its pharmacological profiles, including its interaction with biological targets and its overall efficacy in therapeutic applications.

  • Molecular Formula : C14H22FN
  • Molecular Weight : 235.33 g/mol
  • Structure : The compound features a pyridine ring substituted at the 2, 4, and 5 positions, with a tributylstannyl group at the 5-position and a fluorine atom at the 2-position.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that organotin compounds can inhibit the growth of various bacteria and fungi. The presence of the tributylstannyl moiety is believed to enhance this activity by altering membrane permeability or interfering with cellular processes.

Compound Microbial Target Activity (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Organotin CompoundsE. coli16 µg/mL

Cytotoxicity and Cancer Research

The biological activity of this compound has also been explored in the context of cancer therapy. Organotin compounds have been studied for their ability to induce apoptosis in cancer cells. For example, in vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)15Cell cycle arrest and apoptosis induction

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Membrane Interaction : The tributylstannyl group could facilitate interactions with cellular membranes, disrupting integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Similar organotin compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Anticancer Properties :
    A study investigated the effects of various organotin compounds on breast cancer cell lines, revealing that those with tributyl groups exhibited enhanced cytotoxicity compared to other organotin derivatives. The study concluded that the presence of bulky substituents like tributyl groups significantly influences biological activity.
  • Antimicrobial Activity Assessment :
    In another study focused on antimicrobial properties, several organotin derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine ring could lead to improved antimicrobial efficacy, suggesting potential applications in developing new antibiotics.

Properties

IUPAC Name

tributyl-(6-fluoro-4-methylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-8-6(7)4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJQSWYAAIGFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676694
Record name 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-06-1
Record name 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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